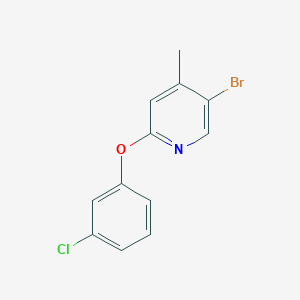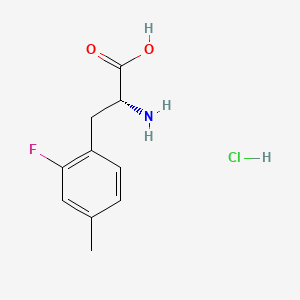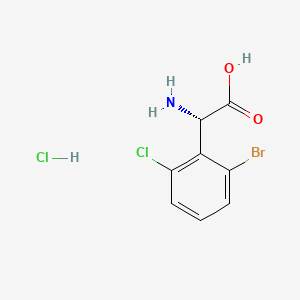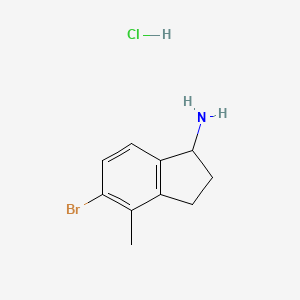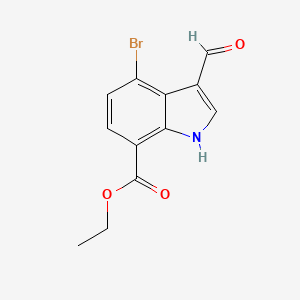
Ethyl 4-bromo-3-formyl-1H-indole-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromo-3-formyl-1H-indole-7-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 4th position, a formyl group at the 3rd position, and an ethyl ester group at the 7th position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-3-formyl-1H-indole-7-carboxylate typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the bromination of an indole precursor followed by formylation and esterification reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. Formylation can be achieved using Vilsmeier-Haack reagent, and esterification is carried out using ethyl chloroformate in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-bromo-3-formyl-1H-indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ethyl 4-bromo-3-carboxy-1H-indole-7-carboxylate.
Reduction: Ethyl 4-bromo-3-hydroxymethyl-1H-indole-7-carboxylate.
Substitution: Ethyl 4-substituted-3-formyl-1H-indole-7-carboxylate.
Applications De Recherche Scientifique
Ethyl 4-bromo-3-formyl-1H-indole-7-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-bromo-3-formyl-1H-indole-7-carboxylate is primarily related to its ability to interact with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity to specific molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-formyl-1H-indole-2-carboxylate: Similar structure but with the formyl group at the 3rd position and the ester group at the 2nd position.
4-bromo-1H-indole-3-carboxaldehyde: Lacks the ester group but has a similar bromine and formyl substitution pattern.
Ethyl 1H-indole-3-carboxylate: Lacks the bromine and formyl groups but has the ester group at the 3rd position.
Uniqueness
Ethyl 4-bromo-3-formyl-1H-indole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and formyl groups allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and synthetic chemistry .
Propriétés
Formule moléculaire |
C12H10BrNO3 |
|---|---|
Poids moléculaire |
296.12 g/mol |
Nom IUPAC |
ethyl 4-bromo-3-formyl-1H-indole-7-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)8-3-4-9(13)10-7(6-15)5-14-11(8)10/h3-6,14H,2H2,1H3 |
Clé InChI |
HBURXCBRJSBDNH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C(=C(C=C1)Br)C(=CN2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


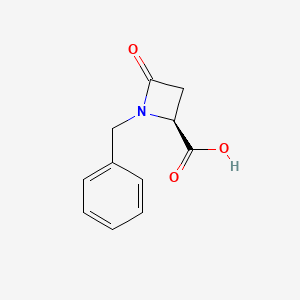
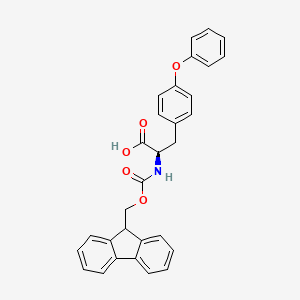
![4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14024463.png)
![1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone](/img/structure/B14024476.png)
![8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14024483.png)
![O2-tert-butyl O4-methyl (1S,4R,5S)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14024493.png)
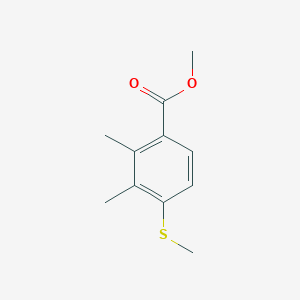

![(2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14024510.png)
